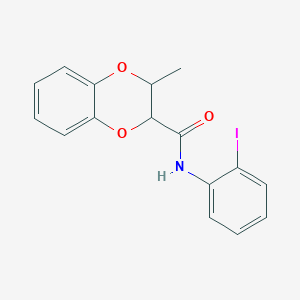![molecular formula C18H18ClN3O B4387577 {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4387577.png)
{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide
Vue d'ensemble
Description
{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide, also known as CBP, is a chemical compound that has been a subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide is not fully understood, but it is believed to act through multiple pathways. {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide has also been shown to activate the p53 pathway, which plays a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been found to have a variety of biochemical and physiological effects. In cancer cells, {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been shown to induce apoptosis and inhibit cell proliferation. In neurons, {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been found to have neuroprotective effects and may protect against oxidative stress and inflammation. In immune cells, {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been shown to modulate the immune response and may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide in lab experiments is its potential therapeutic applications in a variety of fields. However, there are also limitations to using {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide in lab experiments. {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been found to have low solubility in water, which may limit its effectiveness in certain experiments. Additionally, the mechanism of action of {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide. One area of research could focus on improving the solubility of {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide in water to increase its effectiveness in lab experiments. Another area of research could focus on elucidating the mechanism of action of {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide to better understand its therapeutic potential. Additionally, more studies could be done to investigate the potential use of {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide in the treatment of neurodegenerative diseases and autoimmune diseases.
Applications De Recherche Scientifique
{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been found to have potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and immunology. In cancer research, {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, {3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[3-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c19-15-7-2-1-6-14(15)12-22-17-9-4-3-8-16(17)21-18(22)10-5-11-20-13-23/h1-4,6-9,13H,5,10-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEBNDGQFXAJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCCNC=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[1-(methoxyacetyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4387509.png)
![N-butyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4387512.png)
![5-(2-fluorobenzyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B4387520.png)

![1-(benzylsulfonyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4387530.png)
![2-[(4-chlorophenyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4387537.png)
![ethyl 4-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4387552.png)

![1-[hydroxy(phenyl)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4387574.png)

![N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4387580.png)

